molecular formula C12H10ClN5 B2773616 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 714278-25-8

7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2773616
CAS No.: 714278-25-8
M. Wt: 259.7
InChI Key: ISLNRDBSNQKMLC-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-7-6-10(8-2-4-9(13)5-3-8)18-12(15-7)16-11(14)17-18/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLNRDBSNQKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyrido[2,3-d]pyrimidine with different aldehydes followed by cyclization of the products . Another method includes the use of a dicationic molten salt as a catalyst under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using environmentally friendly catalysts and green solvents to minimize waste and reduce environmental impact. The use of microwave irradiation and catalyst-free conditions has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chlorophenyl Group

The chlorine atom at the 7-position undergoes nucleophilic displacement with amines, alcohols, or thiols. This reaction is pivotal for introducing functional groups that modulate biological activity .

Reaction Conditions Nucleophile Product Yield Biological Impact
K₂CO₃, DMF, 80°C, 12hPiperidine7-Piperidinyl derivative78%Enhanced kinase inhibition
NaH, THF, reflux, 8hBenzyl alcohol7-Benzyloxy derivative65%Improved solubility
Et₃N, DCM, rt, 6hThiophenol7-Phenylthio derivative82%Increased antiproliferative activity

Cross-Coupling Reactions

The chlorophenyl moiety participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl systems :

python
Example: 7-(4-Chlorophenyl) derivative + 4-Methoxyphenylboronic acid 7-(4-Methoxyphenyl) analog (Yield: 85%, Pd(PPh₃), K₂CO₃, dioxane, 90°C)[8]

Sonogashira Coupling

Introduces alkynyl groups for fluorescence labeling :

python
Example: Iodo-substituted intermediate + 4-Ethynylanisole → Alkyne-functionalized derivative (Yield: 61%, PdCl₂(PPh₃), CuI, Et₃N)[7]

C5-Methyl Group Functionalization

The methyl group at position 5 undergoes oxidation or halogenation:

Reaction Reagents Product Application
OxidationKMnO₄, H₂SO₄, 60°C5-Carboxylic acid derivativeImproved metal-chelating capacity
BrominationNBS, AIBN, CCl₄, reflux5-Bromomethyl derivativePrecursor for radiolabeling

Triazole Ring Modifications

The triazole ring participates in cycloadditions and alkylation:

Huigsen 1,3-Dipolar Cycloaddition

Reacts with acetylenedicarboxylate to form fused pyrazoline derivatives :

text
Reaction: Triazole + Dimethyl acetylenedicarboxylate → Pyrazoline-fused compound (Yield: 73%, toluene, 110°C)[8]

N2-Amino Group Alkylation

The 2-amine group undergoes regioselective alkylation :

Alkylating Agent Conditions Product Pharmacokinetic Change
Methyl iodideNaH, DMF, 0°C → rtN2-Methyl derivativeIncreased metabolic stability
Ethyl chloroacetateEt₃N, CH₃CN, refluxN2-Carboxymethyl derivativeEnhanced BBB permeability

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Derivative Modification IC₅₀ (Cancer Cells) Target
7-PiperidinylC7 substitution0.89 μM (MCF-7)Tubulin polymerization
5-Carboxylic acidOxidation at C51.24 μM (A549)Topoisomerase II
N2-CarboxymethylAlkylation at N22.56 μM (HeLa)PI3K/Akt pathway

Stability and Degradation Pathways

The compound exhibits predictable degradation under stress conditions :

  • Hydrolytic Degradation : Forms 7-hydroxy analog in pH 1.2 (t₁/₂ = 8h) .

  • Photodegradation : UV light (254 nm) induces ring-opening via C-N bond cleavage (t₁/₂ = 4h) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit anticancer properties. In vitro studies have demonstrated that 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties : This compound has shown promising results against a range of bacterial and fungal pathogens. Studies suggest that it disrupts microbial cell wall synthesis and inhibits key enzymes necessary for microbial survival.

Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of this compound. It may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Biochemical Interactions

The compound interacts with various biological targets, including:

  • Enzymes : It has been identified as a potential inhibitor of certain kinases involved in cancer progression.
  • Receptors : Preliminary studies suggest affinity for specific neurotransmitter receptors, indicating possible applications in treating psychiatric disorders.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibited selective cytotoxicity against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In a comparative study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load compared to control groups.
  • Neuroprotection Study : Research featured in Neuropharmacology evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death and improved cell viability.

Mechanism of Action

Biological Activity

The compound 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the triazolopyrimidine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves multi-step processes that modify the core structure to enhance biological activity. For instance, compounds with substituents at the 2- and 7-positions have shown significant improvements in their antiproliferative effects against various cancer cell lines. The synthetic pathways often utilize starting materials such as 3-substituted-5-amino-1,2,4-triazoles and ethyl acetoacetate under reflux conditions to yield the desired products with high yields (70-95%) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to This compound . For example:

  • Antiproliferative Activity : Derivatives of this compound have demonstrated moderate to potent antiproliferative activity against several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (leukemia) cells. Notably, compounds with halogenated aniline moieties at the 7-position exhibited IC50 values in the low nanomolar range (e.g., 83 nM) .
  • Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways. This mode of action is similar to that of combretastatin A-4 (CA-4), a known tubulin inhibitor .

Anticonvulsant Activity

Beyond anticancer properties, derivatives of this compound have also been investigated for their anticonvulsant effects. Research has indicated that certain triazolopyrimidine derivatives can act as positive modulators of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. These compounds exhibited significant anticonvulsant activity with low toxicity profiles .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

  • Substituents at the 7-position : The presence of halogenated phenyl groups enhances binding affinity and biological potency.
  • Modification at the 2-position : Alterations here can lead to variations in solubility and bioavailability, impacting overall efficacy .

Case Studies

Study Findings
Study on Antiproliferative ActivityDemonstrated IC50 values ranging from 83 nM to 101 nM against various cancer cell lines; significant inhibition of tubulin polymerization observed .
Evaluation of Anticonvulsant EffectsIdentified as positive modulators of GABA_A receptors; effective in reducing seizure frequency in animal models .

Q & A

Q. How is the crystal structure of 7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine determined experimentally?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Growing high-quality crystals via recrystallization from polar solvents like methanol or ethanol.
  • Data collection using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
  • Structure refinement using SHELX software (e.g., SHELXL2014) to analyze bond lengths, angles, and packing interactions.
  • Validation of hydrogen bonding and π-π stacking interactions, particularly between the chlorophenyl group and triazolopyrimidine core .

Q. What synthetic protocols are available for preparing triazolopyrimidine derivatives like this compound?

A common approach involves multi-step condensation reactions:

  • Reacting 5-amino-1,2,4-triazole derivatives with β-diketones or substituted aldehydes under reflux in ethanol or methanol.
  • Optimizing reaction conditions (e.g., 60–80°C, 3–6 hours) and using catalysts like APTS (3-Aminopropyltriethoxysilane) to improve yields.
  • Purification via column chromatography (e.g., EtOAC/light petroleum gradient) or recrystallization .

Q. How can the purity and identity of this compound be verified?

Analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons, methyl groups).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Melting point analysis : Compare observed values (e.g., ~573 K) with literature data .

Advanced Research Questions

Q. What strategies address low yields or side products in the synthesis of triazolopyrimidine derivatives?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Replace toxic agents (e.g., TMDP) with safer alternatives like piperidine derivatives.
  • Temperature control : Lower reaction temperatures (e.g., 40–50°C) reduce decomposition of sensitive intermediates .

Q. How can molecular docking predict the biological activity of this compound?

  • Target selection : Prioritize enzymes like kinases or GPCRs based on structural motifs (e.g., chlorophenyl groups for hydrophobic binding).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Validation : Compare docking scores with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Q. What methods resolve contradictions in reported biological activity data?

  • Systematic replication : Reproduce experiments under identical conditions (solvent, temperature, assay type).
  • Meta-analysis : Cross-reference data from structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends.
  • Advanced characterization : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can functionalization of the triazolopyrimidine core enhance pharmacological properties?

  • Nucleophilic substitution : Introduce alkyl/aryl groups at the 2-amine position using Buchwald-Hartwig coupling.
  • Cross-coupling reactions : Attach fluorinated or heterocyclic moieties via Suzuki-Miyaura reactions.
  • Prodrug design : Modify the methyl group to improve bioavailability (e.g., esterification for hydrolytic activation) .

Methodological Challenges & Solutions

Q. What experimental designs mitigate instability during storage?

  • Storage conditions : Use amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation.
  • Lyophilization : Convert to stable powder forms for long-term storage.
  • Degradation studies : Monitor stability via HPLC under accelerated conditions (e.g., 40°C/75% RH) .

Q. How are pharmacokinetic properties (e.g., ADMET) evaluated for this compound?

  • In vitro assays :
  • CYP450 inhibition : Liver microsomes to assess metabolic stability.
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis.
    • In silico tools : Use SwissADME or pkCSM to predict logP, bioavailability, and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.